molecular formula C8H6FNO3 B1299319 4-Carbamoyl-2-fluorobenzoic acid CAS No. 799265-47-7

4-Carbamoyl-2-fluorobenzoic acid

Cat. No.: B1299319
CAS No.: 799265-47-7
M. Wt: 183.14 g/mol
InChI Key: GBTCHTGPAXWFMR-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-fluorobenzoic acid is an organic compound with the molecular formula C8H6FNO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a carbamoyl group and a fluorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzoic acid.

    Amidation: The carboxyl group of 2-fluorobenzoic acid is converted to an amide group using ammonia or an amine under suitable conditions.

    Hydrolysis: The amide is then hydrolyzed to form the carbamoyl group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups.

    Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamoyl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the fluorine atom.

    Hydrolysis: Formation of 2-fluorobenzoic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

4-Carbamoyl-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s stability and bioavailability, while the carbamoyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: Similar structure but lacks the carbamoyl group.

    2-Fluorobenzoic Acid: Similar structure but lacks the carbamoyl group and has the fluorine atom in a different position.

    4-Carbamoylbenzoic Acid: Similar structure but lacks the fluorine atom.

Uniqueness

4-Carbamoyl-2-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the carbamoyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

4-carbamoyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTCHTGPAXWFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360190
Record name 4-carbamoyl-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799265-47-7
Record name 4-carbamoyl-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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